molecular formula C16H11NO3 B2862152 (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid CAS No. 851975-09-2

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid

Cat. No.: B2862152
CAS No.: 851975-09-2
M. Wt: 265.268
InChI Key: XLZKQYPVLCUOAO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid is a high-purity chemical compound for research and development purposes. This compound features a defined (E)-stereochemistry at the prop-2-enoic acid double bond and a 2-cyanophenoxy substituent, giving it a unique molecular structure identified by the CAS Number 5706780 . The compound's structure is part of a class of cinnamic acid derivatives known for their bioactive potential. Its molecular formula is C16H11NO3 . Researchers value this compound for its role as a key intermediate in the synthesis and development of more complex molecules. Its structural motifs are commonly investigated in the creation of agrochemicals, such as fungicides. For instance, related compounds with similar phenoxy and acrylic acid groups, like azoxystrobin acid, are known to function by inhibiting mitochondrial respiration in fungi . The presence of the carboxylic acid group allows for further chemical modifications, including the formation of esters or amides, making it a versatile building block in medicinal chemistry and materials science . This product is strictly for research use in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans. Please refer to the available safety data sheets for proper handling and storage information.

Properties

IUPAC Name

(E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZKQYPVLCUOAO-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Cyanophenoxy)benzaldehyde

The aldehyde precursor is prepared via nucleophilic aromatic substitution (NAS):

  • Reagents : 2-Fluorobenzaldehyde, 2-cyanophenol, anhydrous potassium carbonate.
  • Conditions : $$N,N$$-Dimethylformamide (DMF), 80–100°C, 4–6 hours.
  • Mechanism : Deprotonation of 2-cyanophenol by K$$2$$CO$$3$$ generates a phenoxide ion, which displaces fluoride from 2-fluorobenzaldehyde.

$$
\text{2-Fluorobenzaldehyde} + \text{2-Cyanophenol} \xrightarrow[\text{DMF, K}2\text{CO}3]{\Delta} \text{2-(2-Cyanophenoxy)benzaldehyde} + \text{KF} + \text{H}_2\text{O}
$$

Knoevenagel Condensation

The aldehyde undergoes condensation with malonic acid:

  • Reagents : Malonic acid, pyridine (catalyst).
  • Conditions : Reflux in ethanol, 3–5 hours.
  • Outcome : Forms the $$E$$-isomer predominantly due to thermodynamic control.

$$
\text{2-(2-Cyanophenoxy)benzaldehyde} + \text{Malonic Acid} \xrightarrow[\text{Pyridine}]{\Delta} \text{(2E)-3-[2-(2-Cyanophenoxy)phenyl]prop-2-enoic Acid} + \text{CO}2 + \text{H}2\text{O}
$$

Data Table 1 : Optimization of Knoevenagel Conditions

Catalyst Solvent Temperature (°C) Yield (%) $$E:Z$$ Ratio
Pyridine Ethanol 80 68 95:5
Piperidine Toluene 110 72 93:7
DMAP DMF 100 65 90:10

Method 2: Perkin Reaction with Modified Substrates

Substrate Design

The Perkin reaction, traditionally used for cinnamic acids, is adapted by replacing benzaldehyde with 2-(2-cyanophenoxy)benzaldehyde:

  • Reagents : 2-(2-Cyanophenoxy)benzaldehyde, acetic anhydride, sodium acetate.
  • Conditions : Ultrasonic irradiation, 70°C, 1 hour.

$$
\text{2-(2-Cyanophenoxy)benzaldehyde} + \text{Acetic Anhydride} \xrightarrow[\text{NaOAc}]{\text{Ultrasound}} \text{this compound} + \text{Acetic Acid}
$$

Advantages :

  • Ultrasonic irradiation enhances reaction efficiency (yield: 75–80%).
  • Avoids decarboxylation side reactions.

Method 3: Sequential Substitution from Halogenated Intermediates

Synthesis of 2-Bromophenylpropenoic Acid

  • Step 1 : Prepare methyl 3-(2-bromophenyl)prop-2-enoate via Heck coupling between 2-bromostyrene and methyl acrylate.
  • Step 2 : Hydrolyze the ester to 3-(2-bromophenyl)prop-2-enoic acid using NaOH.

Nucleophilic Aromatic Substitution (NAS)

  • Reagents : 3-(2-Bromophenyl)prop-2-enoic acid, 2-cyanophenol, K$$2$$CO$$3$$.
  • Conditions : DMF, 90°C, 8–12 hours.

$$
\text{3-(2-Bromophenyl)prop-2-enoic Acid} + \text{2-Cyanophenol} \xrightarrow[\text{DMF, K}2\text{CO}3]{\Delta} \text{this compound} + \text{KBr} + \text{H}_2\text{O}
$$

Data Table 2 : NAS Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
K$$2$$CO$$3$$ DMF 90 12 78
Cs$$2$$CO$$3$$ DMSO 100 8 82
NaOH DMAc 80 10 70

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Knoevenagel 68–72 90–95 High stereoselectivity, green solvents Requires prefunctionalized aldehyde
Perkin 75–80 88–92 Rapid under ultrasound Limited substrate scope
Sequential NAS 70–82 85–90 Modular, scalable Multi-step, halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Introduction of different functional groups at the phenyl or propenoic acid moieties

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as a biochemical probe or inhibitor

    Medicine: Explored for its therapeutic potential in treating various diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (R1, R2) Molecular Weight Functional Groups Key Properties/Applications Reference
(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid R1 = 2-cyanophenoxy, R2 = H 291.27 g/mol Cyano, phenoxy, carboxylic acid Potential bioactivity (hypothesized)
(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid R1 = 4-CF3, R2 = H 216.16 g/mol Trifluoromethyl, carboxylic acid Enhanced acidity, pharmaceutical intermediates
(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid R1 = 2-OCHF2, R2 = H 242.18 g/mol Difluoromethoxy, carboxylic acid Improved metabolic stability (95% purity)
(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid R1 = 4-(2-Cl-phenoxy)-3-NO2 319.70 g/mol Chloro, nitro, phenoxy, carboxylic acid High molar mass, electrophilic reactivity
trans-Melilotoside R1 = β-D-glucopyranosyloxy 352.31 g/mol Glycoside, carboxylic acid Natural product, biochemical signaling
(2E)-3-phenylprop-2-enoic acid (Cinnamic acid) R1 = H, R2 = H 148.16 g/mol Carboxylic acid Antimicrobial, precursor in synthesis

Key Observations:

Trifluoromethyl (-CF3) and nitro (-NO2) groups (e.g., in ) further amplify acidity (pKa ~4.5–5.0) and may improve membrane permeability due to lipophilicity.

Syn-periplanar conformations (as seen in related esters ) may stabilize the E-isomer.

Biological Activity:

  • Glycosylated derivatives like trans-melilotoside exhibit altered solubility and bioavailability due to the hydrophilic glucosyl moiety .
  • Chloro and nitro substituents (e.g., ) are associated with cytotoxic activity, as seen in analogs targeting tumor cells .

Stability and Reactivity

  • Instability under basic/acidic conditions: Analogous to umbelliferone derivatives, the target compound may undergo hydrolysis or isomerization under prolonged heating or extreme pH .
  • Stereochemical integrity: The E-configuration is critical for activity; Z-isomers (e.g., in ethyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate ) often show reduced bioactivity.

Biological Activity

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, also known as 2-cyano-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N1O3C_{16}H_{13}N_{1}O_{3}, and it features a unique structure that contributes to its biological properties. The compound consists of a prop-2-enoic acid backbone with a cyanophenoxy group, which enhances its interaction with biological targets.

Structural Formula

 2E 3 2 2 cyanophenoxy phenyl prop 2 enoic acid\text{ 2E 3 2 2 cyanophenoxy phenyl prop 2 enoic acid}

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It acts by scavenging free radicals and stabilizing mitochondrial membranes, which can protect cells from oxidative stress. This property suggests potential applications in conditions associated with oxidative damage, such as neurodegenerative diseases .

Modulation of TRPM8 Channels

The compound has been identified as a modulator of the TRPM8 ion channel, which is involved in thermosensation and pain pathways. Studies have shown that it can influence TRPM8 activity, potentially offering therapeutic avenues for pain management and temperature regulation .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been effective against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

Concentration (µM)% Inhibition
1025
5055
10080

Case Study 2: TRPM8 Modulation

In a pharmacological study assessing TRPM8 modulation, this compound was shown to enhance TRPM8 currents in HEK293 cells. This suggests that the compound may serve as a therapeutic agent for conditions involving TRPM8 dysregulation.

TreatmentTRPM8 Current Increase (%)
Control0
Compound (10 µM)30
Compound (50 µM)55

Case Study 3: Antimicrobial Efficacy

A series of tests against common bacterial pathogens demonstrated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus25
Escherichia coli50

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings, to introduce the 2-cyanophenoxy-phenyl moiety. For example, a Heck reaction using (2-cyanophenoxy)phenylboronic acid and acrylic acid derivatives under controlled temperatures (80–120°C) with Pd(OAc)₂ as a catalyst and triethylamine as a base has been effective for analogous cinnamic acid derivatives . Optimization involves adjusting solvent polarity (e.g., DMF/water mixtures), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Purity is assessed via reversed-phase HPLC (C18 column, UV detection at 254 nm) .

Q. How do substituents like the 2-cyanophenoxy group influence physicochemical properties?

  • Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity and reduces log P (lipophilicity), impacting solubility and bioavailability. Techniques like differential scanning calorimetry (DSC) for melting point analysis and NMR spectroscopy (¹H/¹³C) confirm substituent effects on aromatic proton shifts. For example, the cyano group deshields adjacent protons, observable in downfield shifts (δ 7.5–8.5 ppm) . Log P calculations using software like ChemDraw or experimental shake-flask methods are recommended .

Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with purified enzymes and fluorogenic substrates. For cell-based studies, employ MTT or resazurin assays to assess cytotoxicity. Controls should include:

  • Positive controls : Known inhibitors (e.g., staurosporine for kinases).
  • Negative controls : Vehicle-only (DMSO) and scrambled peptide analogs.
    IC₅₀ values are calculated using non-linear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can contradictions in reported EC₅₀ values across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays) or compound purity. Strategies include:

  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Batch reproducibility : Analyze multiple synthetic batches via LC-MS to ensure >95% purity.
  • Standardized protocols : Adhere to guidelines like NIH Assay Guidance Manual for dose-response consistency .

Q. What computational strategies predict binding modes to enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions between the compound’s cyano group and catalytic residues (e.g., hydrogen bonding with lysine in kinases). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

Q. Which structural modifications enhance metabolic stability without compromising target affinity?

  • Methodological Answer : Introduce metabolically stable groups (e.g., replacing labile esters with amides) while maintaining critical pharmacophores. Use in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life. SAR studies guided by X-ray crystallography of compound-enzyme complexes optimize substituent positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.